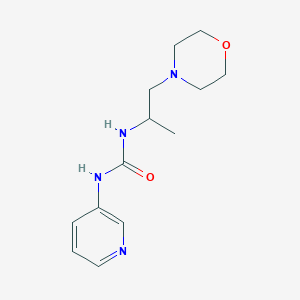
1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea, also known as MPUPU, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of urea derivatives and has been studied for its various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea is not fully understood. However, it has been proposed that 1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea exerts its pharmacological effects by modulating various signaling pathways in the body, such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. Additionally, 1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea has been shown to have a direct effect on various enzymes and proteins, such as COX-2 and iNOS.
Biochemical and Physiological Effects:
1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases. Additionally, 1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea has been shown to have antidiabetic effects, which may be useful in the treatment of diabetes. Furthermore, 1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea in lab experiments is its potential for a wide range of pharmacological effects. Additionally, 1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea is relatively easy to synthesize and purify, making it a convenient compound for use in lab experiments. However, one of the main limitations of using 1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea is its lack of specificity, as it may have effects on multiple signaling pathways and enzymes.
Direcciones Futuras
There are several future directions for the study of 1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea. One potential direction is the further elucidation of its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, the development of more specific derivatives of 1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea may be useful in the treatment of specific diseases. Furthermore, the development of new synthetic methods for 1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea may lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
The synthesis of 1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea involves the reaction of 1-(pyridin-3-yl)urea with 1-(morpholin-4-yl)propan-2-amine. The reaction is carried out in the presence of a suitable solvent and a catalyst, typically under reflux conditions. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea has been extensively studied for its potential applications in scientific research. It has been shown to have various pharmacological properties, such as antioxidant, anti-inflammatory, and antidiabetic effects. Additionally, 1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea has been studied for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
1-(1-morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-11(10-17-5-7-19-8-6-17)15-13(18)16-12-3-2-4-14-9-12/h2-4,9,11H,5-8,10H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLDDQAZFWHNJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)NC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


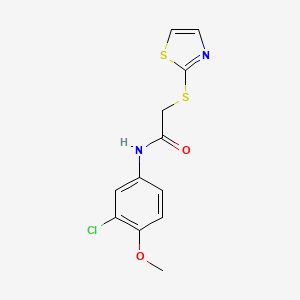
![N-(2-amino-2-oxoethyl)-N-cyclopentylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7529703.png)
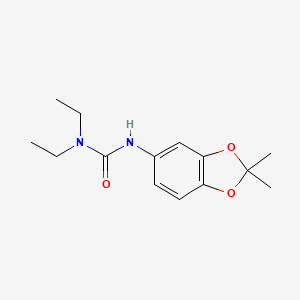
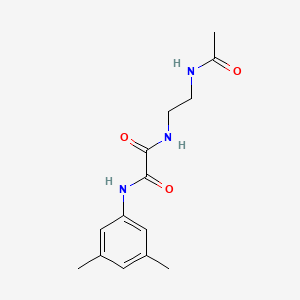
![N-[4-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7529722.png)
![N-[2-(dimethylamino)pyridin-3-yl]nicotinamide](/img/structure/B7529728.png)
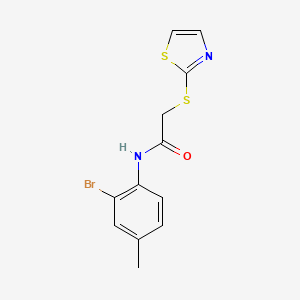
![1-[4-(5-Nitrothiophene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7529740.png)
![N-[2-(1-methylpyrazol-4-yl)ethyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7529753.png)
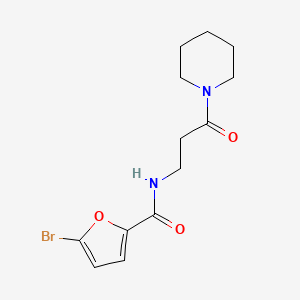
![N-[[5-(4-chlorophenyl)furan-2-yl]methyl]cyclopentanamine](/img/structure/B7529775.png)
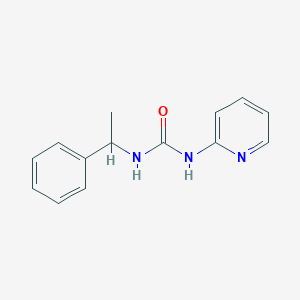
![N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide](/img/structure/B7529792.png)